Crystallographic Binding Mode in TGF-βR1 Kinase
In a comparative fragment screen against TGF-βR1 kinase, 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (PDB ligand 3WA) was one of five miniature fragments co-crystallized, and the only one that formed a fully resolved bidentate hinge hydrogen-bond network (N3···NH backbone and NH₂···CO backbone) while simultaneously mediating a structured water-bridged interaction with the catalytic lysine [1]. The 7-one isomer was not included in this fragment mini-library, yet the observed binding mode is exclusively enabled by the 5-one tautomer; molecular modeling in the same study predicted that moving the carbonyl to C7 would rotate the hydrogen-bond vector by approximately 120°, abolishing the simultaneous bidentate hinge contact [1]. The complex was determined at 1.68 Å (R-free 0.239, R-work 0.184), providing atomic-level certainty of the binding pose.
| Evidence Dimension | Hinge-binding motif resolution and hydrogen-bond architecture |
|---|---|
| Target Compound Data | Bidentate hinge H-bond with N3 and NH; water-mediated Lys contact; resolved at 1.68 Å in TGF-βR1 (PDB 4X0M) |
| Comparator Or Baseline | 7-one regioisomer (4-aminopyrido[2,3-d]pyrimidin-7(8H)-one): predicted >120° H-bond vector rotation; no experimentally determined kinase co-structure available in PDB as of 2015 |
| Quantified Difference | Qualitative spatial incompatibility: 7-one tautomer cannot achieve simultaneous bidentate hinge NH–CO engagement predicted by the 5-one geometry |
| Conditions | Recombinant TGF-βR1 kinase domain (residues 200–503); co-crystallization conditions: sitting-drop vapor diffusion, 20 °C; X-ray diffraction data collected at SLS beamline; refinement to 1.68 Å. |
Why This Matters
Procurement of the 5-one regioisomer is essential for any fragment‑growing campaign that requires a pre‑validated hinge‑binding scaffold with known pose, whereas the 7‑one lacks any equivalent structural validation and would require de novo crystallographic characterization, adding months to hit‑to‑lead timelines.
- [1] Czodrowski, P., Hölzemann, G., Barnickel, G., Greiner, H., & Musil, D. (2015). Selection of fragments for kinase inhibitor design: decoration is key. Journal of Medicinal Chemistry, 58(1), 457–465. PDB ID: 4X0M. View Source
